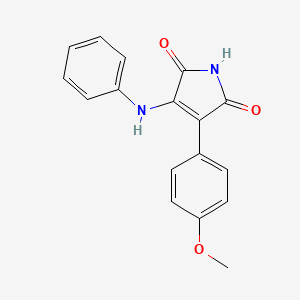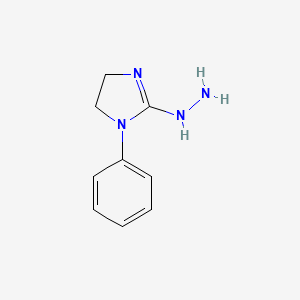
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is an organic compound with a specific stereochemistry, characterized by the presence of hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where suitable aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reaction is carried out at controlled temperatures to ensure the formation of the correct stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-oxo-4,6-dimethylnon-4-en-3-one or 7-carboxy-4,6-dimethylnon-4-en-3-one.
Reduction: Formation of 7-hydroxy-4,6-dimethylnon-4-en-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-ol
- (6R,7R)-7-Oxo-4,6-dimethylnon-4-en-3-one
- (6R,7R)-7-Carboxy-4,6-dimethylnon-4-en-3-one
Uniqueness
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is unique due to its specific stereochemistry and the presence of both hydroxyl and ketone functional groups
Properties
CAS No. |
189325-67-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(6R,7R)-7-hydroxy-4,6-dimethylnon-4-en-3-one |
InChI |
InChI=1S/C11H20O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h7-8,10,12H,5-6H2,1-4H3/t8-,10-/m1/s1 |
InChI Key |
WYSTUSNFDIYLBM-PSASIEDQSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)C=C(C)C(=O)CC)O |
Canonical SMILES |
CCC(C(C)C=C(C)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


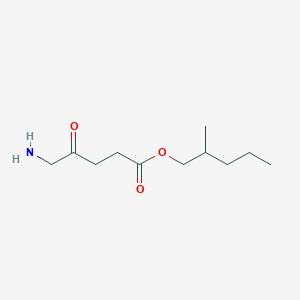
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
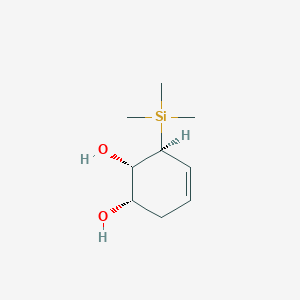

![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
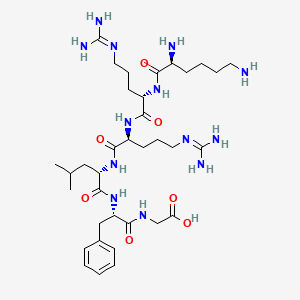

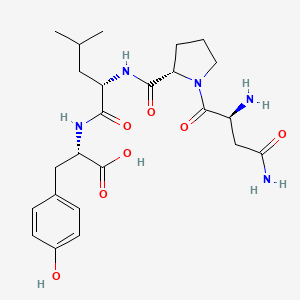
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
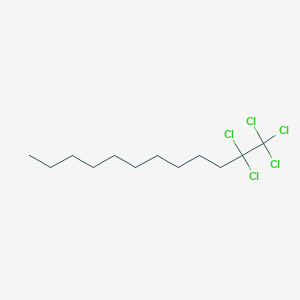
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
